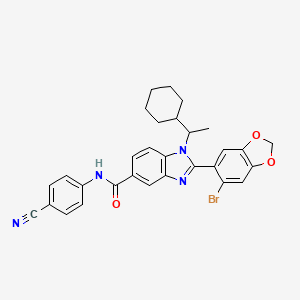

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)benzimidazole-5-carboxamide

Description

Structural Basis of PAR2 Allosteric Modulation by AZ3451

AZ3451 binds to a membrane-proximal allosteric site on PAR2, located outside the receptor's helical bundle (Fig. 1). Crystallographic data (PDB 5NDZ) demonstrate that the compound occupies a hydrophobic pocket formed by transmembrane (TM) helices 2, 3, and 7, with key interactions involving:

- L307^6.55^ and L330^7.39^ : Hydrophobic contacts with AZ3451's cyclohexylethyl group

- Y323^7.32^ : π-stacking with the benzodioxol moiety

- D228^ECL2^ : Hydrogen bonding via the carboxamide linker

This binding mode prevents the downward displacement of TM7 and outward movement of TM6 required for Gαq coupling. The compound's high lipophilicity (clogP = 5.2) correlates with the pocket's hydrophobic character, facilitating membrane partitioning.

Table 1: Structural features of AZ3451-PAR2 binding

| Parameter | Value/Description | Source |

|---|---|---|

| Binding Site Location | Allosteric (TM2/3/7 interface) | |

| Key Residues | L307, Y323, D228 | |

| IC~50~ for PAR2 | 23 nM | |

| clogP | 5.2 |

Comparative Analysis of Allosteric vs Orthosteric Binding Mechanisms

PAR2 activation by endogenous proteases (e.g., trypsin) involves cleavage of the N-terminal exodomain to expose a tethered ligand (SLIGKV) that binds orthosterically. Structural comparisons reveal critical differences:

Orthosteric Binding (Tethered Ligand):

- Engages a shallow pocket near TM3 and TM7

- Induces 3.4 Å outward tilt of TM6 and 2.6 Å TM5 displacement

- Facilitates Gαq coupling via Y326^7.35^-Y156^3.33^ hydrogen bonding

Allosteric Binding (AZ3451):

- Occupies a distal site (15 Å from orthosteric pocket)

- Locks TM6/TM7 in inactive conformations via steric hindrance

- Preserves β-arrestin signaling while blocking Gαq pathways

This dichotomy enables pathway-selective modulation, with AZ3451 suppressing inflammatory Gαq/Ca^2+^ signaling without affecting cytoprotective β-arrestin effects.

AZ3451's Influence on PAR2 Conformational Dynamics

Molecular dynamics simulations reveal AZ3451 stabilizes three critical PAR2 states:

- Basal State: TM6 inward tilt (Δ = 2.1 Å vs active) maintains ionic lock between R^3.50^ and D/E^6.30^

- Intermediate State: Partial TM7 rotation (Y323^7.32^ downward shift ≤1.8 Å) prevents D228^ECL2^ reorientation

- Antagonist-Bound State: Full occupancy of the allosteric pocket reduces TM6 flexibility (RMSF < 0.5 Å)

These effects correlate with functional assays showing AZ3451:

Structure-Activity Relationships in Benzimidazole-Based PAR2 Modulators

SAR analysis of 32 benzimidazole analogs identifies three critical pharmacophores (Fig. 2):

Benzimidazole Core

Position 2 Substituents

N-(4-Cyanophenyl) Group

Table 2: SAR of benzimidazole derivatives on PAR2 activity

| Modification | PAR2 IC~50~ (nM) | Selectivity (PAR1/PAR2) |

|---|---|---|

| Parent compound (AZ3451) | 23 | 48 |

| N1-(R)-cyclohexylethyl | 184 | 12 |

| 5-Carboxamide → 5-ester | 310 | 3 |

| 6-Bromo → 6-H | 890 | 1 |

| 4-Cyanophenyl → 4-NO~2~ | 45 | 9 |

Data compiled from

Properties

CAS No. |

2100284-59-9 |

|---|---|

Molecular Formula |

C30H27BrN4O3 |

Molecular Weight |

571.5 g/mol |

IUPAC Name |

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36) |

InChI Key |

FJAOGFGHTPYADT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 |

Origin of Product |

United States |

Biological Activity

The compound 2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)benzimidazole-5-carboxamide is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its efficacy against various cell lines and its mechanism of action.

Structure and Synthesis

The compound features a complex structure incorporating a benzimidazole core and various substituents, which are essential for its biological activity. The synthesis of such compounds typically involves multi-step reactions that allow for the introduction of functional groups that enhance their pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzimidazole derivatives. For example, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines:

The compound's mechanism of action often involves the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities, leading to increased oxidative stress in cancer cells .

Antimicrobial Activity

Benzimidazole derivatives also exhibit antimicrobial properties. In vitro evaluations have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for selected compounds are summarized below:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound 1 | 50 | S. typhi |

| Compound 2 | 250 | C. albicans |

| Compound 3 | 62.5 | E. coli |

| Compound 4 | 12.5 | S. aureus |

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy .

Case Studies

Several case studies have highlighted the biological activity of benzimidazole derivatives:

- Antiproliferative Effects : A study demonstrated that a series of benzimidazole derivatives exhibited potent antiproliferative effects against various human cancer cell lines, with some compounds outperforming standard treatments like cisplatin .

- Mechanistic Insights : Research has indicated that certain benzimidazole derivatives can selectively inhibit JAK1, a kinase involved in cytokine signaling pathways, suggesting their potential use in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the benzimidazole ring significantly affect biological activity, emphasizing the importance of chemical modifications in drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound belongs to a class of benzimidazole carboxamides, which are often explored for kinase inhibition or enzyme modulation. Below is a comparative analysis with structurally related analogs:

Substituent Analysis

- Bromo-Benzodioxol vs. Bromo-Chlorophenyl : The main compound’s 6-bromo-benzodioxol group may enhance binding to hydrophobic pockets compared to Selumetinib’s 4-bromo-2-chlorophenyl moiety, which introduces steric and electronic effects critical for MEK inhibition .

- Cyclohexylethyl vs.

- Cyanophenyl vs. Cyclopropanecarboxamide: The 4-cyanophenyl carboxamide in the main compound may engage in dipole-dipole interactions, while Compound 41’s cyclopropanecarboxamide introduces conformational rigidity .

Target Specificity

- Main Compound: No explicit target is reported in the provided evidence, but benzimidazole carboxamides are frequently associated with kinase or protease inhibition.

- Selumetinib : Potently inhibits MEK1/2, disrupting the MAPK/ERK pathway in cancer cells .

Pharmacokinetic Considerations

- The main compound’s cyclohexylethyl group may prolong half-life due to increased metabolic stability, whereas Selumetinib’s hydroxyethoxy group facilitates renal excretion .

- Halogen positioning (e.g., 6-bromo in the main compound vs. 4-bromo in Selumetinib) influences target selectivity and off-target effects.

Crystallographic Validation

Structural determination of the main compound utilized SHELX programs for refinement, ensuring accuracy in bond lengths and angles . Selumetinib’s structure was validated through high-resolution crystallography, confirming its binding mode to MEK1 .

Preparation Methods

Initial Synthesis of Benzimidazole Core

The synthesis begins with constructing the benzimidazole scaffold, a core heterocyclic structure essential for biological activity. The typical approach involves cyclization of o-phenylenediamine derivatives with suitable carboxylic acids or aldehydes.

- Condensation Reaction: o-Phenylenediamine reacts with a substituted carboxylic acid or aldehyde bearing the benzodioxole group, under acidic or thermal conditions, to form the benzimidazole ring system.

- Reagents and Conditions: Use of polyphosphoric acid or orthophosphoric acid at elevated temperatures (around 150°C) facilitates cyclization.

Introduction of the 6-Bromo-1,3-benzodioxol-5-yl Group

The benzodioxole moiety is introduced via a nucleophilic aromatic substitution or Suzuki-Miyaura coupling :

- Method A (Direct Substitution): Brominated benzodioxole derivatives are reacted with nucleophilic intermediates under basic conditions.

- Method B (Cross-Coupling): A boronic acid derivative of benzodioxole reacts with a halogenated benzimidazole precursor in the presence of a palladium catalyst, typically Pd(PPh₃)₄, with a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

Reference: The synthesis of similar benzodioxole derivatives has been detailed in literature, emphasizing palladium-catalyzed cross-coupling as an efficient route.

Functionalization at the 5-Position with Carboxamide

The carboxamide group is introduced through amide coupling :

- Activation of Carboxylic Acid: The benzimidazole-5-carboxylic acid intermediate is activated using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Amide Formation: The activated acid reacts with 4-cyanophenylamine (4-cyanophenylamine hydrochloride or free amine) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) , under mild conditions at room temperature or slightly elevated temperatures (~50°C).

Note: The use of HATU significantly enhances coupling efficiency, reducing reaction times and improving yields.

Final Purification and Characterization

Post-synthesis, the compound undergoes purification through:

- Column chromatography using silica gel and appropriate solvent systems.

- Recrystallization from suitable solvents to enhance purity.

Characterization involves:

- Nuclear Magnetic Resonance (NMR): Confirming the chemical shifts corresponding to the benzimidazole core, benzodioxole group, and substituents.

- Mass Spectrometry (MS): Verifying molecular weight.

- High-Performance Liquid Chromatography (HPLC): Ensuring purity.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| 1. Benzimidazole core synthesis | o-Phenylenediamine, carboxylic acid | Acidic (e.g., polyphosphoric acid) | Elevated temperature (~150°C) | Cyclization to benzimidazole |

| 2. Benzodioxole introduction | Benzodioxole boronic acid or halogenated derivative | DMF or toluene | Pd-catalyzed coupling, reflux | Benzodioxole attachment |

| 3. Carboxamide formation | Carboxylic acid, 4-cyanophenylamine, HATU, DIPEA | DMF or DCM | Room temperature to 50°C | Amide bond formation |

| 4. Cyclohexylethyl substitution | Cyclohexyl halide, base (K₂CO₃) | Acetonitrile | Reflux | Alkylation of benzimidazole nitrogen |

Q & A

Basic: What are the recommended synthetic routes for this compound in laboratory settings?

Methodological Answer:

The synthesis involves a multi-step approach:

Condensation : React 6-bromo-1,3-benzodioxol-5-amine with a substituted isocyanide (e.g., 4-cyanophenyl isocyanide) to form the carboxamide intermediate.

Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C to cyclize the intermediate into the benzimidazole core .

Alkylation : Introduce the 1-cyclohexylethyl group via nucleophilic substitution or palladium-catalyzed coupling.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity.

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry.

- IR Spectroscopy : Validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Kinase Inhibition Assays : Screen against VEGFR-2 or related kinases using ADP-Glo™ kits to measure IC₅₀ values .

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with cisplatin as a positive control.

- Enzyme Selectivity Panels : Use Eurofins KinaseProfiler™ to assess off-target effects.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Substituent Modification : Replace the bromo-benzodioxol group with electron-withdrawing groups (e.g., nitro) to enhance target binding.

- Steric Effects : Adjust the cyclohexylethyl chain length to balance lipophilicity and solubility (logP optimization).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Advanced: What strategies resolve contradictory efficacy data across experimental models?

Methodological Answer:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., same cell passage number, serum-free media).

- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., higher potency in hypoxic vs. normoxic environments).

- Orthogonal Assays : Validate results using alternative methods (e.g., Western blot for target phosphorylation vs. enzymatic activity) .

Advanced: What methodologies identify the primary molecular targets of this compound?

Methodological Answer:

- Kinase Profiling : Use broad-spectrum kinase inhibitor panels (e.g., DiscoverX KINOMEscan) to identify targets.

- Affinity Purification : Attach a biotin tag to the compound for pull-down assays followed by LC-MS/MS to identify binding proteins.

- Thermal Shift Assays : Monitor protein thermal stability changes (via DSF) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.